1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
Description
Historical Context of Chromeno-Isoxazole Heterocyclic Systems
Chromeno-isoxazole hybrids emerged as a significant class of heterocycles in the late 20th century, driven by the exploration of fused ring systems for drug discovery. Early work focused on 4H-chromene derivatives, which demonstrated broad biological activities, including antiviral and anti-inflammatory properties. The integration of isoxazole—a five-membered ring containing nitrogen and oxygen—into chromene frameworks was pioneered to enhance structural rigidity and bioavailability. For instance, the synthesis of 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile in the early 2010s marked a milestone in optimizing these hybrids for medicinal applications.
The evolution of chromeno-isoxazole systems paralleled advancements in cycloaddition chemistry. Intramolecular -cycloaddition reactions, as demonstrated in the synthesis of cis-fused pyrano[4,3-c]isoxazole derivatives, enabled efficient construction of the bicyclic core. These methods addressed earlier challenges in regioselectivity and yield, paving the way for large-scale production and structure-activity relationship (SAR) studies.
Pharmacological Relevance in Contemporary Research
The pharmacological profile of 1,3a,4,11c-tetrahydro-3H-benzochromeno[4,3-c]isoxazole derivatives is underpinned by their interaction with biological targets. Key findings include:
- Anticancer Activity : Derivatives exhibit potent cytotoxicity against human cancer cell lines. For example, compound 4j demonstrated an IC~50~ value of 0.194 μM against A549 lung cancer cells, outperforming conventional chemotherapeutics in preliminary assays.
- Anti-Inflammatory Effects : The chromene moiety modulates cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis.
- Antimicrobial Potential : Structural analogs show inhibitory activity against bacterial and fungal pathogens, attributed to the isoxazole ring’s electrophilic properties.
Table 1: Pharmacological Activities of Selected Chromeno-Isoxazole Derivatives
Position Within Heterocyclic Chemistry Framework
The compound’s architecture combines a benzochromene core with an isoxazole ring, creating a planar, conjugated system. Key structural features include:
- Fused Ring System : The chromeno-isoxazole framework comprises three fused rings—two benzene rings and one heterocyclic isoxazole—resulting in extended π-conjugation and enhanced thermal stability.
- Stereochemical Complexity : The cis-fused pyrano[4,3-c]isoxazole configuration introduces stereogenic centers at positions 3a and 11c, influencing chiral recognition in biological systems.
Table 2: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~20~H~16~ClNO~4~S | |
| Molecular Weight | 401.86 g/mol | |
| Melting Point | 159–161°C | |
| Solubility | Insoluble in water; soluble in DMSO |
The isoxazole ring’s electron-withdrawing nature stabilizes the chromene system, while the sulfonyl group at position 1 enhances electrophilicity, facilitating nucleophilic substitutions.
Current Research Landscape and Knowledge Gaps
Recent advances focus on sustainable synthesis and mechanistic elucidation:
- Green Chemistry Approaches : Polyethylene glycol (PEG-400) has been employed as a solvent in catalyst-free intramolecular cycloadditions, achieving yields exceeding 85%.
- Computational Modeling : Density functional theory (DFT) studies predict binding affinities for kinase targets, guiding rational drug design.
Despite progress, critical gaps persist:
- In Vivo Efficacy Data : Most studies remain confined to in vitro assays, necessitating preclinical trials.
- SAR Limitations : The impact of substituents at positions 4 and 11c on bioactivity is underexplored.
- Material Science Applications : The compound’s potential as an energetic material, noted for its high heat of formation, warrants further investigation.
Structure
3D Structure
Properties
IUPAC Name |
11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11-9(3-1)5-6-12-13(11)14-10(7-16-12)8-17-15-14/h1-6,10,14-15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKEZGOMLRGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CONC2C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of isoxazoles exhibit significant anticancer properties. For example, studies have shown that certain isoxazole compounds can downregulate key signaling pathways involved in cancer cell proliferation. Specifically, compounds similar to 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 2.5 µg/mL against colon cancer cells by targeting phosphorylated-STAT3 pathways .
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus. For instance, certain synthesized isoxazoles exhibited antibacterial activity attributed to their lipid solubility and structural features that enhance membrane penetration . This highlights the potential for this compound in developing new antimicrobial agents.
Therapeutic Applications
This compound may serve as a lead compound for drug development targeting various diseases:
- Cancer Therapy : Its ability to inhibit key pathways in tumor cells positions it as a candidate for further investigation in cancer treatment protocols.
- Antimicrobial Treatments : Given its promising antimicrobial activity against resistant strains of bacteria, it could be developed into new antibiotics.
- Neuroprotective Agents : Some studies suggest that isoxazole derivatives possess neuroprotective properties which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study focused on the synthesis of fused isoxazole compounds demonstrated that specific modifications to the isoxazole ring could enhance anticancer activity. Compounds were tested against several cancer cell lines with promising results indicating selective cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another research effort synthesized a series of thiazolyl isoxazoles and evaluated their antibacterial properties. The results showed that certain derivatives displayed significant activity against S. aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Attributes :
- The tetrahydro core reduces ring strain compared to fully unsaturated analogs.
- Substituents at the 8-position (e.g., halogens, nitro, methyl) alter electronic density and steric bulk .
- Carboxamide or ester derivatives () introduce hydrogen-bonding or hydrolytic stability .
Halogen-Substituted Derivatives ()
Compounds such as 8-fluoro-, 8-chloro-, and 8-bromo-3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (3l–3n) demonstrate how electronegative substituents affect properties:
- Yields : 80–85% for halogenated derivatives vs. 62% for the naphthyl-substituted analog (3q) .
- Melting Points : Colorless solids with higher melting points compared to methyl-substituted derivatives (e.g., 3p, yellow solid).
- Reactivity: Electron-withdrawing groups (e.g., NO₂ in 3o) may enhance electrophilic substitution reactivity .
Pyrano-Isoxazole Annulated Chromones ()
Examples like 6-chloro-9,10-dimethyl-3a,4-dihydropyrano[2',3':5,6]chromeno[4,3-c]isoxazol-8(3H)-one (3e) feature fused pyran rings and ketone functionalities:
- Melting Points : Higher (236–242°C) due to increased rigidity and intermolecular interactions.
- Spectral Data : IR spectra show distinct C=O stretches (1621–1629 cm⁻¹) absent in the parent compound .
- Synthetic Efficiency : Microwave methods achieve >85% yields, outperforming conventional thermal approaches .
Ester and Carboxamide Derivatives ()
Compounds such as methyl 11-oxo-7a,8-dihydro-11H-benzo[5,6]chromeno[3,2-c]isoxazole-8-carboxylate (4o) highlight functionalization impacts:
- Stability: Carboxamide derivatives (e.g., N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide) exhibit hydrogen-bonding capacity, relevant for target binding .
Thiadiazole and Coumarin Hybrids ()
Thiadiazolylcoumarins (e.g., 6g–6h ) differ in core structure but share synthetic strategies:
Biological Activity
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is a complex organic compound known for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN₂
- Molecular Weight : 227.26 g/mol
- CAS Number : 188726-76-3
The compound's biological activity is largely attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biological pathways. The unique structural features of the isoxazole moiety contribute to its distinct chemical and biological properties.
Anticancer Activity
This compound has shown promising anticancer properties in various studies.
- Case Study : A study evaluated the cytotoxic effects of isoxazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant inhibition of cell proliferation with IC values ranging from 5.0 to 16.0 µM in different cell lines .
Anti-inflammatory Effects
Research indicates that derivatives of the isoxazole structure can exhibit anti-inflammatory properties. Compounds derived from isoxazoles have been tested for their ability to reduce inflammatory markers in vitro.
- Findings : In a study involving various isoxazole derivatives, some compounds demonstrated a reduction in pro-inflammatory cytokines when tested on activated macrophages .
Neuroprotective Properties
The neuroprotective effects of the compound have also been investigated.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC Values (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 - 16.0 | |
| Isoxazole Derivative A | Anti-inflammatory | N/A | |
| Isoxazole Derivative B | Anticancer | 10 - 20 |
Research Findings
Recent studies have highlighted the potential of isoxazole derivatives in various therapeutic areas:
- Hypoxia-Inducible Factor (HIF) Inhibition : Certain derivatives have been shown to inhibit HIF-1α transcriptional activity without inducing cytotoxicity at concentrations below 50 µM .
- Gene Expression Modulation : The compound has been linked to changes in gene expression related to apoptosis and cell cycle regulation in cancer cells .
Q & A
Q. What synthetic protocols are commonly used to prepare 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole derivatives?
The compound is synthesized via on-water cyclization reactions mediated by [hydroxy(tosyloxy)iodo]benzene (HTIB), which promotes efficient heterocycle formation. A typical protocol involves reacting substituted benzaldehydes with hydroxylamine derivatives under aqueous conditions, followed by HTIB-mediated oxidative cyclization. This method avoids toxic solvents and achieves moderate to high yields (60–85%) . Characterization via - and -NMR is critical to confirm regioselectivity and purity .
Q. How do solvent systems influence the synthesis of chromeno-isoxazole derivatives?
Solvent choice significantly impacts reaction efficiency. For example, ethanol or water enhances green chemistry metrics by reducing environmental toxicity and improving reaction rates. In contrast, aprotic solvents like DMSO may stabilize intermediates but complicate purification. Evidence from similar fused isoxazole syntheses shows that ethanol reflux achieves optimal yields (e.g., 62–65% for analogous compounds) .
Q. What spectroscopic techniques are essential for characterizing this compound?
-NMR (400 MHz, CDCl) is indispensable for confirming the chromeno-isoxazole scaffold. Key signals include aromatic protons (δ 6.8–8.1 ppm) and diastereotopic protons in the fused ring (δ 3.1–4.3 ppm). -NMR resolves carbonyl and sp-hybridized carbons, while IR spectroscopy identifies C=N (1649 cm) and C-O (1275 cm) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in chromeno-isoxazole synthesis?
Systematic screening of catalysts, solvents, and temperatures is critical. For instance, HTIB loading (1.2–1.5 equiv.) and reaction time (8–12 hours) must be calibrated to prevent over-oxidation. Parallel experiments under reflux (80°C) vs. room temperature reveal a 15–20% yield increase at higher temperatures for analogous triazole derivatives . Computational modeling (e.g., DFT) can predict intermediate stability and guide optimization .
Q. How should researchers address contradictions in NMR data for structurally similar derivatives?
Discrepancies in proton splitting patterns may arise from conformational flexibility or impurities. For example, diastereotopic protons in the chromeno-isoxazole ring can exhibit unexpected coupling. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments. Cross-referencing with X-ray crystallography data (e.g., CCDC entries for related compounds) provides structural validation .
Q. What pharmacological mechanisms are hypothesized for chromeno-isoxazole derivatives?
Chromeno-isoxazoles exhibit anti-inflammatory and anticancer activity via kinase inhibition or DNA intercalation. For example, substituents like methoxy or halogens enhance binding to targets such as COX-2 or topoisomerases. Structure-activity relationship (SAR) studies on analogous triazolo-thiadiazoles suggest that electron-withdrawing groups (e.g., Cl, Br) improve potency against tumor cells .
Q. How can computational methods predict the reactivity of this compound in biological systems?
Density functional theory (DFT) calculates global reactivity indices (e.g., electrophilicity, hardness) to predict sites for nucleophilic/electrophilic attacks. For triazolo-benzodiazepines, HOMO-LUMO gaps correlate with experimental bioactivity, guiding derivatization strategies . Molecular docking simulations further elucidate interactions with biological targets like EGFR or PARP .
Methodological Guidelines
- Experimental Design : Use fractional factorial designs to test variables (catalyst, solvent, temperature) efficiently. For example, a 3-p design reduces the number of trials while identifying significant factors .
- Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate spectral data (NMR, IR) with biological activity .
- Contradiction Resolution : Cross-validate spectral data with crystallographic or computational models to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
